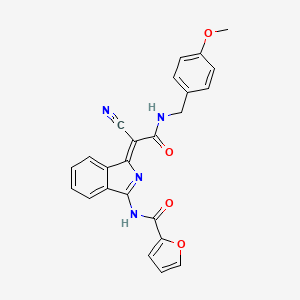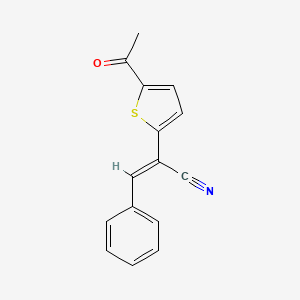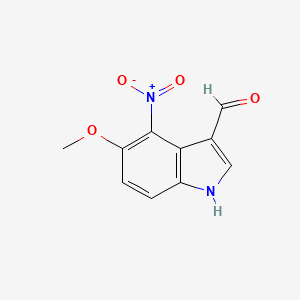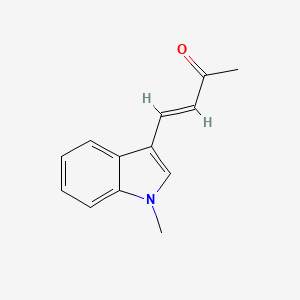![molecular formula C17H10FN3S B2642883 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-93-9](/img/structure/B2642883.png)
3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Molecular Docking
The compound 3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile has been a subject of research in various fields. One study focused on the crystal structure and Hirshfeld surface analysis of pyridine derivatives, including those related to the compound . The research also involved density functional theory (DFT) calculations and molecular docking studies, specifically looking at potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism (Venkateshan et al., 2019).
Hydrolysis Kinetics
A kinetic investigation into the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, closely related to the compound of interest, was conducted to understand their behavior in various solvent systems. The study revealed insights into the reaction pathways and mechanisms, detailing the influence of factors like pH, solvent composition, and substituent effects on the rate of hydrolysis (Dong et al., 2001).
Synthesis and Anticancer Activity
Another area of research involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity. This work is closely related to the structural framework of the compound in discussion and provides insights into the potential biological activities and applications of such compounds (Rostamizadeh et al., 2013).
Molecular Docking and Antioxidant Activity
Research on 3(2h)-one pyridazinone derivatives, which share structural features with the compound of interest, has also been conducted. The studies involved synthesis, molecular docking, and evaluation of antioxidant activity, providing insights into the therapeutic potential and molecular interactions of these compounds (Mehvish & Kumar, 2022).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-6-phenylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3S/c18-14-6-8-15(9-7-14)22-17-13(11-19)10-16(20-21-17)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDNLLMXSPMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2642801.png)
![5-Bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2642802.png)
![(3r,5r,7r)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2642804.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)




![1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol](/img/structure/B2642814.png)
![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2642820.png)
